Difluoroiodomethane

Catalog No.
S756438
CAS No.
1493-03-4
M.F
CHF2I
M. Wt
177.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Difluoroiodomethane

CAS Number

1493-03-4

Product Name

Difluoroiodomethane

IUPAC Name

difluoro(iodo)methane

Molecular Formula

CHF2I

Molecular Weight

177.92 g/mol

InChI

InChI=1S/CHF2I/c2-1(3)4/h1H

InChI Key

YSLFMGDEEXOKHF-UHFFFAOYSA-N

SMILES

C(F)(F)I

Canonical SMILES

C(F)(F)I

Precursor for Organic Synthesis:

Difluoro(iodo)methane can act as a precursor for the synthesis of other valuable organic compounds. The presence of the carbon-iodine bond makes it susceptible to nucleophilic substitution reactions, allowing researchers to replace the iodine atom with various functional groups. This versatility makes it a valuable building block for creating complex organic molecules with specific properties. For example, studies have explored its use in the synthesis of:

  • Fluorinated pharmaceuticals: Difluoro(iodo)methane can serve as a starting material for the synthesis of fluorinated drugs, which can possess enhanced properties such as improved bioavailability and metabolic stability compared to their non-fluorinated counterparts [].

Investigating Chemical Reactions:

Due to the presence of both fluorine and iodine atoms, difluoro(iodo)methane exhibits interesting chemical properties that researchers can study to gain a deeper understanding of fundamental chemical reactions. For instance, studies have employed difluoro(iodo)methane to:

  • Probe the reactivity of carbenes: Carbenes are highly reactive intermediates containing a single carbon atom with two unpaired electrons. Difluoro(iodo)methane can be used as a precursor to generate carbenes, allowing researchers to investigate their reactions and reactivity patterns [].

Material Science Applications:

The unique properties of difluoro(iodo)methane have also attracted interest in potential material science applications. Some areas of exploration include:

  • Development of new refrigerants: Due to its low boiling point and potential environmental advantages, difluoro(iodo)methane has been investigated as a potential candidate for new refrigerant materials []. However, further research is needed to assess its long-term environmental impact and suitability for large-scale applications.

Difluoroiodomethane, with the molecular formula CF₂I, is a halogenated organic compound featuring two fluorine atoms and one iodine atom attached to a single carbon atom. This compound is notable for its unique combination of halogens, which imparts distinct chemical properties and reactivity patterns. The presence of both fluorine and iodine makes difluoroiodomethane a valuable reagent in organic synthesis, particularly in the introduction of difluoromethyl groups into various organic substrates.

  • Potential toxicity: Halogenated methanes can be irritating to the eyes, respiratory system, and skin. Difluoro(iodo)methane might exhibit similar effects.
  • Reactivity: The presence of fluorine and iodine suggests potential reactivity with certain materials. It's recommended to consult safety data sheets (SDS) for specific handling procedures.

  • Reaction with Alkenes and Alkynes: In the presence of sodium disulfite (Na₂S₂O₄), difluoroiodomethane reacts smoothly with alkenes or alkynes to yield difluoromethylated adducts. This reaction demonstrates its utility as a difluoromethylating agent .
  • Cross-Coupling Reactions: Difluoroiodomethane is utilized in palladium-catalyzed cross-coupling reactions, such as the Negishi reaction, where it reacts with arylzinc reagents to produce difluoromethylated aromatic compounds .
  • Formation of Difluorocarbene Precursors: It can also react with other fluorinated compounds to generate difluorocarbene intermediates, which are useful in further synthetic applications .

Difluoroiodomethane can be synthesized through several methods:

  • Direct Halogenation: One common synthesis route involves the reaction of iododifluoromethane with suitable reagents under controlled conditions to yield difluoroiodomethane.
  • Reactions with Difluorocarbene Precursors: Another method includes reacting difluorocarbene precursors with iodine-containing reagents, which facilitates the formation of difluoroiodomethane in high yields .

Difluoroiodomethane finds applications primarily in organic synthesis:

  • Difluoromethylation Agent: It serves as a key reagent for introducing difluoromethyl groups into various organic molecules, enhancing their pharmacological properties.
  • Material Science: The compound is also explored for potential applications in material science due to its unique electronic properties imparted by the halogens.

Research on interaction studies involving difluoroiodomethane focuses on its reactivity with various nucleophiles and electrophiles. The compound's ability to participate in cross-coupling reactions has been highlighted, particularly in studies examining its interactions with arylzinc reagents and other organometallic species . These studies emphasize its versatility as a synthetic intermediate.

Similar Compounds: Comparison

Several compounds are structurally similar to difluoroiodomethane, each exhibiting unique properties:

CompoundFormulaKey Features
IododifluoromethaneCF₂IContains one iodine atom; used similarly in synthesis.
TrifluoromethaneCF₃HContains three fluorine atoms; more stable but less reactive than difluoroiodomethane.
BromodifluoromethaneCF₂BrContains bromine instead of iodine; different reactivity profile.

Difluoroiodomethane's uniqueness lies in its combination of two highly electronegative fluorine atoms and one iodine atom, which influences its reactivity and makes it particularly effective for specific synthetic applications. The presence of both halogens allows for diverse reactivity patterns not found in other similar compounds.

XLogP3

1.8

Boiling Point

21.6 °C

Melting Point

-122.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (33.33%): Flammable liquid and vapor [Warning Flammable liquids];
H280 (33.33%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Compressed Gas;Irritant

Wikipedia

Difluoroiodomethane

Dates

Modify: 2023-08-15

Explore Compound Types